molecular formula C38H64N5O11P B1239819 Nbd-ocpc CAS No. 99566-32-2

Nbd-ocpc

Cat. No.: B1239819
CAS No.: 99566-32-2
M. Wt: 797.9 g/mol
InChI Key: OEOBAFBXLIMNCV-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

99566-32-2

Molecular Formula

C38H64N5O11P

Molecular Weight

797.9 g/mol

IUPAC Name

[2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C38H64N5O11P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23-35(44)50-30-32(31-52-55(48,49)51-29-28-43(2,3)4)53-36(45)24-21-19-22-27-39-33-25-26-34(42(46)47)38-37(33)40-54-41-38/h12-13,25-26,32H,5-11,14-24,27-31H2,1-4H3,(H-,39,41,48,49)/b13-12-

InChI Key

OEOBAFBXLIMNCV-SEYXRHQNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Synonyms

1-oleoyl-2-(7-(4-nitrobenzo-2-oxa-1,3-diazole))-6-aminocaproylphosphatidylcholine
1-oleoyl-2-NBD-6-aminocaproyl-sn-glycero-3-phosphocholine
NBD-OCPC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

NBCDs are distinct from both traditional generics and biologics. The table below highlights key differences between NBCDs and structurally or functionally similar compounds:

Parameter NBCDs Traditional Generics Biosimilars
Structural Complexity Heterogeneous, non-biological (e.g., liposomes, micelles) Simple, single-molecule structures Complex, biological (e.g., proteins, antibodies)
Analytical Characterization Requires advanced techniques (e.g., cryo-EM, MALDI-TOF) Fully characterized via standard methods (e.g., HPLC, NMR) Relies on bioassays and physicochemical profiling
Regulatory Pathway Case-by-case; often requires clinical trials Abbreviated pathway (bioequivalence studies) Comparative clinical data + analytical similarity
Manufacturing Sensitivity High (process-dependent CQAs) Low (consistent synthesis) Moderate (cell-line dependent)
Immunogenicity Risk Variable (e.g., iron-carbohydrate nanoparticles) Rare High (e.g., monoclonal antibodies)

Case Studies:

  • Liposomal Doxorubicin vs. Free Doxorubicin : Liposomal formulations (e.g., Doxil®) exhibit reduced cardiotoxicity and prolonged circulation compared to free doxorubicin. However, batch-to-batch variability in lipid composition can alter pharmacokinetics, necessitating comparative clinical trials for approval of follow-on versions .
  • Iron-Carbohydrate Nanoparticles: Differences in carbohydrate shell composition (e.g., Venofer® vs. generic iron sucrose) impact iron release rates and oxidative stress profiles, leading to divergent safety outcomes in chronic kidney disease patients .

Key Research Findings and Challenges

Analytical Limitations

NBCDs cannot be fully characterized using conventional methods. For example, glatiramer acetate (a polypeptide mixture) requires a combination of chromatography, spectroscopy, and biological assays to confirm consistency . Regulatory agencies emphasize the need for "totality of evidence," integrating physicochemical, preclinical, and clinical data to establish similarity .

Clinical Equivalence Hurdles

Studies comparing originator and follow-on NBCDs frequently identify discrepancies:

  • A 2020 review found that generic liposomal amphotericin B exhibited altered tissue distribution in animal models, leading to suboptimal efficacy in fungal infections .
  • Post-marketing surveillance of follow-on glatiramer acetate revealed increased injection-site reactions compared to Copaxone®, attributed to differences in aggregate formation .

Regulatory Recommendations

The European Medicines Agency (EMA) mandates post-marketing pharmacovigilance for follow-on NBCDs to monitor long-term safety . Additionally, comparative clinical trials should include sensitive biomarkers (e.g., pharmacokinetic markers for liposomal drugs) to detect subtle differences .

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